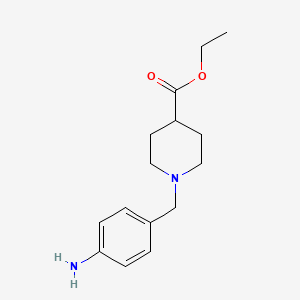
ethyl 1-(4-aminobenzyl)piperidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(4-aminobenzyl)piperidine-4-carboxylate is an organic compound that belongs to the class of piperidinecarboxylates It is characterized by the presence of an ethyl ester group, a piperidine ring, and a benzyl group substituted with an amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-aminobenzyl)piperidine-4-carboxylate typically involves the reaction of 4-aminobenzyl chloride with ethyl 4-piperidinecarboxylate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Purification of the product is typically achieved through recrystallization or column chromatography.
化学反応の分析
Types of Reactions
Ethyl 1-(4-aminobenzyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under appropriate conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives of the benzyl group.
Reduction: The corresponding alcohol of the ester group.
Substitution: Halogenated or nitrated derivatives of the benzyl group.
科学的研究の応用
Ethyl 1-(4-aminobenzyl)piperidine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It is employed in the development of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of ethyl 1-(4-aminobenzyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The amino group can form hydrogen bonds with active sites, while the piperidine ring provides structural stability. The ethyl ester group may undergo hydrolysis to release the active form of the compound, which can then interact with its target.
類似化合物との比較
Similar Compounds
- Ethyl 1-(3-aminobenzyl)piperidine-4-carboxylate
- Ethyl 4-amino-1-piperidinecarboxylate
- Ethyl 1-benzylpiperidine-4-carboxylate
Uniqueness
Ethyl 1-(4-aminobenzyl)piperidine-4-carboxylate is unique due to the position of the amino group on the benzyl ring, which can influence its reactivity and binding affinity. Compared to its isomer, ethyl 1-(3-aminobenzyl)piperidine-4-carboxylate, the 4-amino derivative may exhibit different pharmacological properties and chemical reactivity.
特性
分子式 |
C15H22N2O2 |
|---|---|
分子量 |
262.35 g/mol |
IUPAC名 |
ethyl 1-[(4-aminophenyl)methyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c1-2-19-15(18)13-7-9-17(10-8-13)11-12-3-5-14(16)6-4-12/h3-6,13H,2,7-11,16H2,1H3 |
InChIキー |
UVUDNJXFMOTJFN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


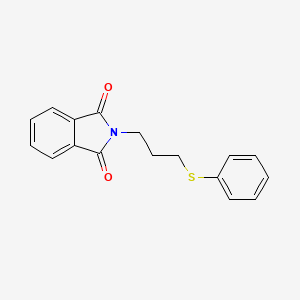
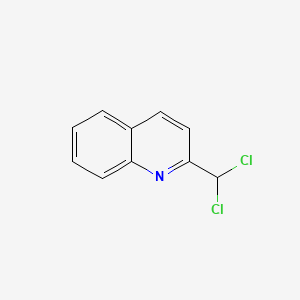

![[4-amino-3-(trifluoromethoxy)phenyl]methanol](/img/structure/B8743515.png)



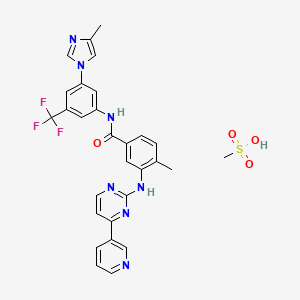

![13-bromo-5-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B8743579.png)
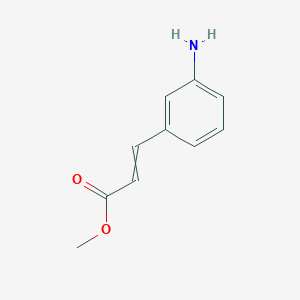

![3-benzyl-2-hydroxy-3H-imidazo[4,5-b]pyridine](/img/structure/B8743598.png)

